methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a complex heterocyclic compound that features a pyrazole moiety, a thiazole ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactionsThe final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-2-{[4-(1H-imidazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Methyl 5-methyl-2-{[4-(1H-triazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate: Contains a triazole ring instead of a pyrazole ring
Uniqueness
The uniqueness of methyl 5-methyl-2-{[4-(1H-pyrazol-1-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H16N4O3S |
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Molecular Weight |
308.36 g/mol |
IUPAC Name |
methyl 5-methyl-2-(4-pyrazol-1-ylbutanoylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O3S/c1-9-11(12(19)20-2)16-13(21-9)15-10(18)5-3-7-17-8-4-6-14-17/h4,6,8H,3,5,7H2,1-2H3,(H,15,16,18) |
InChI Key |
BTGKCJPZPGBWQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCCN2C=CC=N2)C(=O)OC |
Origin of Product |
United States |
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